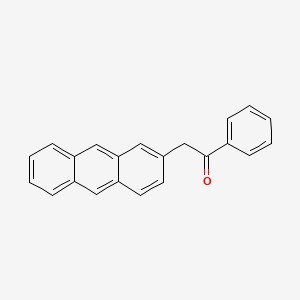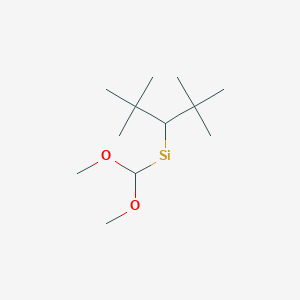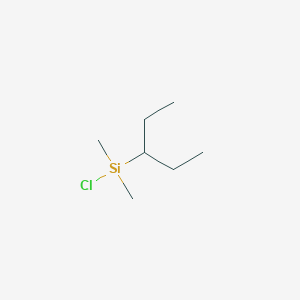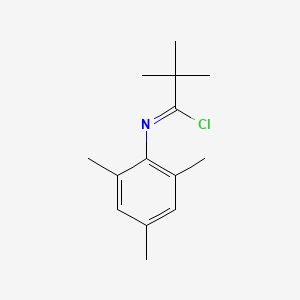![molecular formula C15H12O5 B15164650 Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester CAS No. 189010-65-9](/img/structure/B15164650.png)
Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid and is characterized by the presence of a phenoxycarbonyl group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phenyl chloroformate in the presence of a base such as pyridine, followed by methylation using methyl iodide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenol derivatives, which may interact with biological pathways. The phenoxycarbonyl group can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-phenoxy-: This compound lacks the ester group and has different reactivity and applications.
Methyl benzoate: Similar in having a methyl ester group but lacks the phenoxycarbonyl group.
Phenyl benzoate: Contains a phenyl ester group but differs in the position and type of ester linkage.
Uniqueness
Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester is unique due to the combination of the phenoxycarbonyl and methyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
189010-65-9 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
methyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-18-14(16)12-9-5-6-10-13(12)20-15(17)19-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
BJRHKGAIKFIDMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)

![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)

![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)


![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)

